2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid
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Overview
Description
Boc-Arg(Tos)-OH, also known as Nα-tert-Butyloxycarbonyl-Nω-tosyl-L-arginine, is a protected form of the amino acid arginine. It is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Boc (tert-butyloxycarbonyl) group protects the amino group, while the Tos (tosyl) group protects the guanidino group of arginine, preventing unwanted side reactions during peptide chain assembly.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Arg(Tos)-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using the Boc group. This is achieved by reacting arginine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate. The guanidino group is then protected by reacting the intermediate with tosyl chloride (TsCl) in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of Boc-Arg(Tos)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
Boc-Arg(Tos)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Tos groups to yield free arginine.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions are peptides with free arginine residues, which can be further modified or used in various applications .
Scientific Research Applications
Boc-Arg(Tos)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Drug Development: Utilized in the development of peptide-based drugs and therapeutic agents.
Biochemical Studies: Employed in studies involving enzyme-substrate interactions and protein folding.
Mechanism of Action
The mechanism of action of Boc-Arg(Tos)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc and Tos groups protect the reactive sites of arginine, allowing for selective reactions during peptide chain assembly. Upon deprotection, the free arginine can participate in various biochemical processes, including enzyme catalysis and protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Arg(NO2)-OH: Another protected form of arginine with a nitro group instead of a tosyl group.
Boc-Arg(Mts)-OH: Uses a methanesulfonyl group for protection.
Uniqueness
Boc-Arg(Tos)-OH is unique due to the stability and ease of removal of the Tos group, making it a preferred choice in peptide synthesis. The Tos group provides better protection against side reactions compared to other protecting groups .
Properties
Molecular Formula |
C18H28N4O6S |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
5-[carbamimidoyl-(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C18H28N4O6S/c1-12-7-9-13(10-8-12)29(26,27)22(16(19)20)11-5-6-14(15(23)24)21-17(25)28-18(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H3,19,20)(H,21,25)(H,23,24) |
InChI Key |
IGBAQPBUORTDGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(C(=O)O)NC(=O)OC(C)(C)C)C(=N)N |
Origin of Product |
United States |
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